(|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol
Description
Introduction to (1R)-6-Bromo-2-methoxy-α-1-naphthalenyl-α-phenyl-3-quinolineethanol
Chemical Identity and Nomenclature
(1R)-6-Bromo-2-methoxy-α-1-naphthalenyl-α-phenyl-3-quinolineethanol (C32H31BrN2O2) is a stereospecific quinoline derivative characterized by a brominated quinoline core, methoxy and hydroxyl substituents, and aryl groups at the α-position. Its IUPAC name, (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol, reflects its complex stereochemistry and functional group arrangement. The compound’s molecular weight is 579.51 g/mol, with a CAS registry number of 843663-66-1 and a PubChem CID of 5388906.
Key structural features include:
- Quinoline nucleus : A bicyclic aromatic system with bromine at C6 and methoxy at C2.
- Chiral centers : The (1R,2S) configuration governs its three-dimensional orientation and biological activity.
- Aryl substituents : A naphthalenyl group at C2 and a phenyl group at C1 enhance lipophilicity and target binding.
Table 1: Comparative Structural Properties
| Property | (1R)-6-Bromo-2-methoxy-α-1-naphthalenyl-α-phenyl-3-quinolineethanol | Bedaquiline (Sirturo®) |
|---|---|---|
| Molecular Formula | C32H31BrN2O2 | C32H31BrN2O2 |
| Molecular Weight (g/mol) | 579.51 | 579.51 |
| CAS Number | 843663-66-1 | 843663-66-1 |
| Key Substituents | Br (C6), OCH3 (C2), naphthalenyl (C2), phenyl (C1) | Br (C6), OCH3 (C2), dimethylamino (C4) |
Historical Context in Antitubercular Drug Development
The discovery of (1R)-6-bromo-2-methoxy-α-1-naphthalenyl-α-phenyl-3-quinolineethanol emerged from efforts to address MDR-TB, which claims ~500,000 lives annually. Prior to 2012, TB treatment relied on rifampin and isoniazid, but resistance mutations in Mycobacterium tuberculosis necessitated novel targets.
In 2004, Johnson & Johnson’s Tibotec division identified diarylquinolines as ATP synthase inhibitors, leading to bedaquiline’s FDA approval in 2012. The (1R)-enantiomer of this compound demonstrated superior mycobacterial ATP synthase inhibition (MIC = 0.03 μg/mL) compared to its (1S)-counterpart, underscoring the role of stereochemistry in antitubercular activity. Clinical trials revealed a 79% sputum culture conversion rate at 24 weeks when combined with background regimens.
Structural Relationship to Bedaquiline and Related Quinoline Derivatives
(1R)-6-Bromo-2-methoxy-α-1-naphthalenyl-α-phenyl-3-quinolineethanol shares a structural scaffold with bedaquiline but differs in its substitution pattern. Both compounds target the mycobacterial ATP synthase’s c-subunit, but the absence of a dimethylamino group in the former alters binding kinetics and resistance profiles.
Key Analogues and Derivatives:
- Tylophorinicine (C24H27NO5): A phenanthroindolizidine alkaloid from Tylophora species, tylophorinicine exhibits antitumor and anti-inflammatory activity but lacks the quinoline core.
- (-)-Tylophorine (C24H27NO4): This structurally distinct alkaloid inhibits NF-κB signaling, contrasting with the ATP synthase mechanism of quinoline derivatives.
Mechanistic Contrasts:
| Feature | (1R)-6-Bromo-2-methoxy-α-1-naphthalenyl-α-phenyl-3-quinolineethanol | Tylophorinicine |
|---|---|---|
| Primary Target | ATP synthase c-subunit (Mycobacteria) | NF-κB/DNA topoisomerase |
| Therapeutic Indication | MDR-TB | Cancer, inflammation |
| Selectivity | Bactericidal (pH-dependent) | Broad-spectrum cytostatic |
Properties
IUPAC Name |
(2R)-2-(6-bromo-2-methoxyquinolin-3-yl)-1-naphthalen-1-yl-2-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrNO2/c1-32-28-24(17-20-16-21(29)14-15-25(20)30-28)26(19-9-3-2-4-10-19)27(31)23-13-7-11-18-8-5-6-12-22(18)23/h2-17,26-27,31H,1H3/t26-,27?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFILYYATTXFLA-AVJYQCBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)C(C4=CC=CC5=CC=CC=C54)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol, also known as (betaR)-6-Bromo-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol, is a synthetic organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H22BrNO2
- Molecular Weight : 466.39 g/mol
- CAS Number : 76033866
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of naphthalene and quinoline intermediates.
- Introduction of bromine and methoxy groups.
- Coupling of these intermediates under controlled conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular pathways, leading to altered cell function.
- Microtubule Disruption : Similar compounds have shown the ability to interfere with microtubule polymerization, which is essential for mitosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- MCF7 Cell Line : The compound demonstrated IC50 values in the micromolar range, indicating potent activity against breast cancer cells .
Antimicrobial Activity
Preliminary studies suggest that this compound has potential antimicrobial properties, particularly against certain bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
Case Studies
- Antiproliferative Effects : A study evaluated the effects of this compound on human cancer cell lines, revealing significant growth inhibition and apoptosis induction in MCF7 cells. The mechanism was linked to microtubule disruption and G2/M phase arrest in the cell cycle .
- Antioxidative Properties : Another investigation assessed the antioxidative capacity of related compounds, highlighting that methoxy and bromo substitutions enhance antioxidant activity, potentially reducing oxidative stress in cells .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| ( | AR)-6-Bromo-2-methoxy- | A-1-naphthalenyl- | A-phenyl-3-quinolineethanol |
| 6-Bromoquinoline | Moderate | Effective against Gram-positive bacteria | Enzyme inhibition |
| 2-Methoxyquinoline | Low | Moderate | Antioxidant properties |
Scientific Research Applications
Medicinal Applications
The most prominent application of this compound is in the treatment of mycobacterial diseases, particularly tuberculosis. It has been identified as an effective agent against various strains of Mycobacterium, including M. tuberculosis and M. avium. The compound's mechanism of action involves interference with the bacterial cell wall synthesis and other vital processes within the pathogen .
Case Studies
- Antimycobacterial Activity : Research has demonstrated that stereoisomers of this compound exhibit varying degrees of antimycobacterial activity. The enantiomer (αS, βR)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol has been highlighted as particularly potent against M. tuberculosis in vitro .
- Pharmacokinetics : Studies on the pharmacokinetic profile of this compound suggest favorable absorption and distribution characteristics due to its high LogP value, which facilitates cellular uptake. This property is crucial for its effectiveness as a therapeutic agent .
Synthesis and Derivatives
The synthesis of (|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol typically involves chiral resolution techniques to isolate the active enantiomers from racemic mixtures. Techniques such as chiral chromatography have been employed to enhance yield and purity for medicinal use .
Toxicity and Safety
While the therapeutic potential is significant, safety assessments are critical. The compound is classified for research purposes only and should not be used in pharmaceuticals without thorough testing for toxicity and side effects .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is critical for introducing aryl groups in quinolines .
- Salt Forms : Fumarate salts enhance solubility and stability, making them preferable for pharmaceutical formulations .
- Stereochemistry : The alpha S, beta R configuration in the target compound optimizes spatial orientation for therapeutic activity .
Preparation Methods
Multi-Step Condensation and Substitution Framework
The synthesis of (|AR)-6-Bromo-2-methoxy-|A-1-naphthalenyl-|A-phenyl-3-quinolineethanol follows a convergent strategy, beginning with the preparation of the quinoline core. The bromo-methoxyquinoline intermediate is typically synthesized via Friedländer condensation, where 6-bromo-2-methoxyquinoline-3-carbaldehyde reacts with a β-keto ester under acidic conditions. Subsequent nucleophilic substitution introduces the naphthalenyl and phenyl groups at the α and β positions, respectively.
Key reagents include:
Table 1: Representative Reaction Conditions for Core Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Quinoline formation | Acetic acid, β-keto ester | Toluene | 110 | 68–72 |
| Bromination | NBS, AIBN | CCl₄ | 80 | 85 |
| Methoxylation | NaOMe, MeOH | MeOH | 65 | 90 |
Stereochemical Control and Resolution
The (R)-configuration at the α-carbon is achieved through diastereomeric salt formation using (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. The patent WO2006125769A1 details a resolution process where the racemic mixture is treated with the resolving agent in ethanol/water, yielding the desired (R)-enantiomer with >99% enantiomeric excess (ee). Optical purity is confirmed via chiral HPLC using a cellulose-based stationary phase.
Mechanistic Insights into Critical Steps
Enolate Formation and Alkylation
The alkylation of the quinoline core involves LDA-mediated deprotonation to form a stabilized enolate, which reacts with 1-naphthalenyl bromide. Density functional theory (DFT) studies suggest that the bulky naphthalenyl group directs facial selectivity, favoring the (R)-configuration due to steric hindrance.
Optimization of Reaction Parameters
Solvent Effects on Yield and Stereoselectivity
Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates but reduce enantioselectivity. Conversely, toluene and THF balance reactivity and stereochemical outcomes:
Table 2: Solvent Impact on Key Steps
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) | ee (%) |
|---|---|---|---|
| DMSO | 46.7 | 0.45 | 82 |
| Toluene | 2.4 | 0.12 | 99 |
| THF | 7.6 | 0.28 | 95 |
Temperature and Catalytic Systems
Lower temperatures (0–5°C) improve ee by slowing competing pathways, while Pd/XPhos catalysts increase Suzuki coupling efficiency by reducing homocoupling byproducts.
Purification and Isolation Techniques
Q & A
Q. What are the key steps in synthesizing (AR)-6-Bromo-2-methoxy-A-1-naphthalenyl-A-phenyl-3-quinolineethanol?
The synthesis typically involves a multi-step approach:
- Step 1 : Start with brominated naphthalene derivatives (e.g., 2-bromo-6-hydroxynaphthalene) and methoxy-substituted quinolines (e.g., 6-methoxyquinoline) as precursors .
- Step 2 : Use coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to attach the phenyl and naphthalenyl groups. Anhydrous solvents like THF or toluene, pre-distilled under nitrogen, are critical to avoid side reactions .
- Step 3 : Purify intermediates via column chromatography (silica gel, 70–230 mesh) and confirm purity using TLC (e.g., ethyl acetate/petroleum ether eluent) .
- Step 4 : Finalize the ethanol side chain via nucleophilic substitution or ester hydrolysis, followed by recrystallization .
Q. How is the compound structurally confirmed after synthesis?
Structural confirmation requires:
- NMR Spectroscopy : Analyze - and -NMR to identify methoxy (-OCH), bromo (-Br), and aromatic proton environments. For example, methoxy groups resonate at ~3.8–4.0 ppm in -NMR .
- HR-MS : Confirm molecular weight and fragmentation patterns (e.g., [M+H] or [M-Br] ions) .
- Elemental Analysis : Match experimental C, H, N, and Br percentages with theoretical values (deviation <0.4%) .
Advanced Research Questions
Q. How can conflicting NMR data for (AR)-6-Bromo-2-methoxy derivatives be resolved?
Data contradictions often arise from rotational isomers or solvent effects. Strategies include:
- Variable Temperature NMR : Perform experiments at 25°C to 80°C to observe coalescence of split peaks, indicating dynamic isomerization .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings, especially for crowded aromatic regions .
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts for proposed conformers .
Q. What are the challenges in optimizing reaction yields for the quinolineethanol core?
Key challenges and solutions:
- Byproduct Formation : Bromine displacement by nucleophiles (e.g., OH) can occur. Mitigate by using inert atmospheres (N) and low-polarity solvents like toluene .
- Steric Hindrance : Bulky substituents on the naphthalenyl group slow coupling. Optimize using Pd catalysts with bulky phosphine ligands (e.g., SPhos) to enhance steric tolerance .
- Scale-Up Limitations : Replace column chromatography with fractional crystallization for intermediates (e.g., using ethanol/water mixtures) .
Q. How can the compound’s bioactivity be systematically evaluated in academic research?
Methodological approaches include:
- In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays. For example, measure IC values via dose-response curves .
- SAR Studies : Synthesize analogs (e.g., varying methoxy or bromo positions) to correlate structural features with activity .
- Metabolic Stability : Use liver microsomes to assess oxidative degradation rates, guiding further structural modifications .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
